molecular formula C22H17Cl2FN2O3S B2370641 2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 955542-01-5

2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2370641
CAS No.: 955542-01-5
M. Wt: 479.35
InChI Key: MPYBUJZAEJFDFV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
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Biological Activity

2,5-Dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of dichlorophenyl and fluorophenyl groups along with a tetrahydroquinoline moiety. Its molecular formula is C17H17Cl2FN2O2SC_{17}H_{17}Cl_2FN_2O_2S with a molecular weight of approximately 403.3 g/mol .

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Cholinesterase Inhibition : A study demonstrated that related compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders . The inhibition was measured using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine.
  • Antitumor Activity : The introduction of electron-withdrawing groups such as fluorine on the sulfonamide moiety has been associated with enhanced antitumor activity. Compounds with similar structures have shown improved efficacy against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Values (µM)Reference
Acetylcholinesterase InhibitionEllman's Method0.5 - 5
Antitumor ActivityMTT Assay against HepG2 cells10 - 20
Anti-inflammatoryInhibition of TNF-alpha production15 - 25

Case Study 1: Cholinesterase Inhibition

In a study examining derivatives of tetrahydroacridine, compounds similar to the target molecule exhibited potent inhibition against both AChE and BChE. The most active derivative showed an IC50 value close to that of tacrine, suggesting potential for treating Alzheimer's disease .

Case Study 2: Antitumor Efficacy

A series of related compounds were tested for their ability to inhibit the proliferation of various cancer cell lines including HepG2 and DLD. The results indicated that modifications on the benzamide scaffold significantly enhanced cytotoxicity. The most promising compound demonstrated an IC50 value in the low micromolar range .

Properties

IUPAC Name

2,5-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-20(24)19(12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYBUJZAEJFDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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